
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is a complex organic compound that features a unique combination of functional groups. This compound is characterized by the presence of an acetic acid ester, a phenylthio group, and a triphenylarsoranylidene moiety. The compound’s structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in organic chemistry.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester typically involves multiple steps. One common method starts with the preparation of the triphenylarsoranylidene intermediate, which is then reacted with phenylthioacetic acid under controlled conditions to form the desired ester. The reaction conditions often require the use of a catalyst, such as a Lewis acid, to facilitate the esterification process. The reaction is typically carried out in an inert atmosphere to prevent oxidation and other side reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, ensuring high yields and product purity. Industrial methods may also incorporate purification steps, such as distillation or chromatography, to isolate the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester can undergo a variety of chemical reactions, including:
Oxidation: The phenylthio group can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The phenylthio group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles such as thiols or amines can be used in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohols.
Substitution: Thiol or amine derivatives.
Applications De Recherche Scientifique
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester involves its interaction with specific molecular targets. The phenylthio group can interact with thiol-containing enzymes, potentially inhibiting their activity. The triphenylarsoranylidene moiety may interact with cellular components, affecting various biochemical pathways. The ester group can undergo hydrolysis, releasing acetic acid, which can further participate in metabolic processes.
Comparaison Avec Des Composés Similaires
Similar Compounds
Phenylthioacetic acid esters: Share the phenylthio group but lack the triphenylarsoranylidene moiety.
Triphenylarsoranylidene derivatives: Contain the triphenylarsoranylidene group but differ in other functional groups.
Uniqueness
Acetic acid, (phenylthio)(triphenylarsoranylidene)-, ethyl ester is unique due to the combination of its functional groups, which allows it to participate in a diverse range of chemical reactions and exhibit a variety of biological activities. This makes it a valuable compound for research and industrial applications.
Propriétés
Numéro CAS |
518035-71-7 |
|---|---|
Formule moléculaire |
C28H25AsO2S |
Poids moléculaire |
500.5 g/mol |
Nom IUPAC |
ethyl 2-phenylsulfanyl-2-(triphenyl-λ5-arsanylidene)acetate |
InChI |
InChI=1S/C28H25AsO2S/c1-2-31-28(30)27(32-26-21-13-6-14-22-26)29(23-15-7-3-8-16-23,24-17-9-4-10-18-24)25-19-11-5-12-20-25/h3-22H,2H2,1H3 |
Clé InChI |
HFUGUZMWKJNLMC-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C(=[As](C1=CC=CC=C1)(C2=CC=CC=C2)C3=CC=CC=C3)SC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


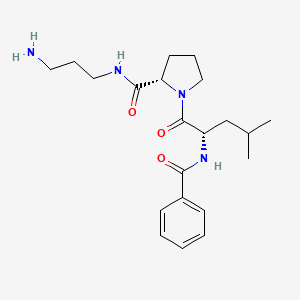

![Benzene, 1-[[1-ethenyl-5-(phenylmethoxy)pentyl]oxy]-3,5-dimethoxy-](/img/structure/B14222011.png)

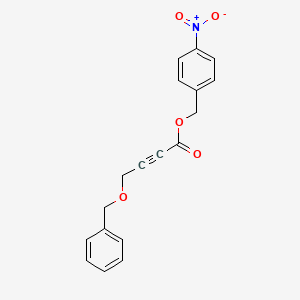
![N-[3-(4-fluorobenzoyl)pentan-3-yl]-3-methoxy-2-methylbenzamide](/img/structure/B14222019.png)
![1,3-Bis{[2-(diphenylphosphanyl)phenyl]methyl}-2,3-dihydro-1H-imidazol-1-ium chloride](/img/structure/B14222032.png)
![Urea, N'-[[1,4-bis(phenylmethyl)-2-piperazinyl]methyl]-N,N-diethyl-](/img/structure/B14222033.png)
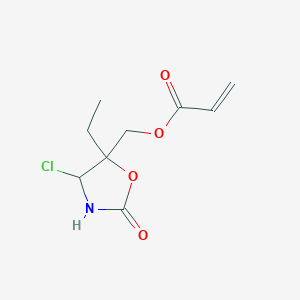
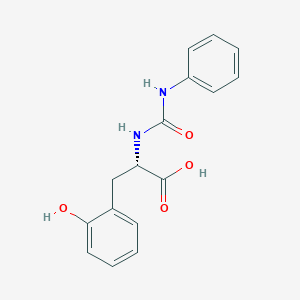
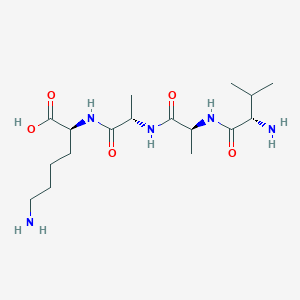
![Piperidine, 1-[(2-chloro-6-methyl-3-pyridinyl)carbonyl]-4-methyl-](/img/structure/B14222041.png)
![N-[4-(2,4-Dimethoxyphenyl)-4-oxobutyl]acetamide](/img/structure/B14222058.png)
![3-(hydroxyiminomethyl)-2-[(E)-hydroxyiminomethyl]phenol](/img/structure/B14222062.png)
